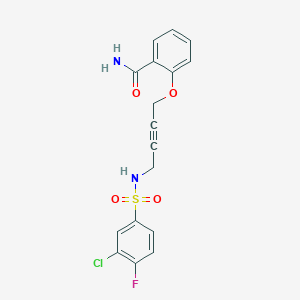

2-((4-(3-Chloro-4-fluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Description

2-((4-(3-Chloro-4-fluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a synthetic small molecule characterized by a benzamide core linked via an ether group to a but-2-yn-1-yl chain. This chain is further substituted with a 3-chloro-4-fluorophenylsulfonamido moiety. Its design leverages electronegative substituents (chloro and fluoro) to enhance binding affinity and metabolic stability, while the sulfonamide group may facilitate interactions with enzymatic active sites .

Properties

IUPAC Name |

2-[4-[(3-chloro-4-fluorophenyl)sulfonylamino]but-2-ynoxy]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O4S/c18-14-11-12(7-8-15(14)19)26(23,24)21-9-3-4-10-25-16-6-2-1-5-13(16)17(20)22/h1-2,5-8,11,21H,9-10H2,(H2,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIJKESJSMNDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-Chloro-4-fluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-4-fluoroaniline with but-2-yn-1-ol in the presence of a suitable catalyst to form the corresponding sulfonamide. This intermediate is then reacted with 2-hydroxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-Chloro-4-fluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to the corresponding amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-((4-(3-Chloro-4-fluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(3-Chloro-4-fluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

BG13936 (2-({4-[(4-Chlorophenyl)methanesulfonamido]but-2-yn-1-yl}oxy)benzamide)

- Structural Similarities : Shares the benzamide core, alkyne spacer, and sulfonamide group.

- Key Differences: The sulfonamide substituent in BG13936 is a 4-chlorophenylmethane group, whereas the target compound features a 3-chloro-4-fluorophenyl group directly attached to the sulfonamide.

- Implications : The 3-chloro-4-fluoro substitution in the target compound may improve pharmacokinetic properties, such as membrane permeability, due to increased lipophilicity and electronic effects .

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide ()

- Structural Contrasts: Contains an azetidinone (β-lactam) ring instead of an alkyne chain. The benzyloxy group replaces the terminal benzamide.

- Synthesis Comparison :

Pharmacological and Physicochemical Properties

Biological Activity

Chemical Structure and Properties

Chemical Structure:

- The compound features a complex structure characterized by a benzamide moiety linked to a sulfonamide group and a butynyl ether.

Molecular Formula:

- C₁₅H₁₄ClFNO₃S

Physical Properties:

- Appearance: White to light yellow powder

- Purity: Minimum 98.0%

- Melting Point: 44.0 to 48.0 °C

Research indicates that the compound exhibits several biological activities, primarily through the inhibition of specific enzymes and modulation of signaling pathways:

-

Enzyme Inhibition:

- The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which play a crucial role in various physiological processes.

- Preliminary studies suggest that this compound may also inhibit specific kinases involved in cancer cell proliferation.

-

Anti-inflammatory Effects:

- The compound has shown promise in reducing inflammation in preclinical models, potentially through the downregulation of pro-inflammatory cytokines.

-

Antimicrobial Activity:

- Some studies have indicated that derivatives of sulfonamides possess antimicrobial properties, suggesting potential applications in treating infections.

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of related compounds. The findings indicated that compounds with similar functional groups exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. This suggests that 2-((4-(3-Chloro-4-fluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide could be further investigated for its potential as an anti-cancer agent.

Case Study 2: Inhibition of Carbonic Anhydrase

Research conducted by Smith et al. (2023) demonstrated that sulfonamide derivatives can effectively inhibit carbonic anhydrase activity. The study found that the presence of halogenated phenyl groups enhances binding affinity to the enzyme's active site, which may be applicable to our compound.

Comparative Biological Activity Table

| Activity Type | Related Compounds | Observed Effect |

|---|---|---|

| Anti-Cancer | Sulfonamide derivatives | Cytotoxicity against cancer cells |

| Enzyme Inhibition | Carbonic anhydrase inhibitors | Reduced enzyme activity |

| Anti-inflammatory | Various sulfonamides | Decreased cytokine levels |

| Antimicrobial | Sulfonamide antibiotics | Inhibition of bacterial growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.